molecular formula C23H24N2O5S B322155 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B322155
M. Wt: 440.5 g/mol
InChI Key: JKNSUIZZSRIXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyanilino group, a sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the ethoxyanilino intermediate.

    Coupling with Phenoxyacetic Acid: The ethoxyanilino intermediate is then coupled with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide
  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the ethoxyanilino group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-3-29-20-11-7-19(8-12-20)25-31(27,28)22-13-9-18(10-14-22)24-23(26)16-30-21-6-4-5-17(2)15-21/h4-15,25H,3,16H2,1-2H3,(H,24,26)

InChI Key

JKNSUIZZSRIXDP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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